Sensory Profile Differentiation: Pork‑Meaty vs. Buttery‑Savory vs. Fruity in Closely Related Heterocycles
In a systematic sensory evaluation of mercapto‑substituted oxathiolanes and oxathianes, 2‑methyl‑2‑mercaptoethyl oxathiolane (target compound) was described as ‘meaty, porky’ at 0.1–10 ppm, whereas its six‑membered oxathiane counterpart (2‑methyl‑2‑mercaptoethyl oxathiane) was characterized as ‘meaty, savory, buttery’ under identical evaluation conditions [REFS‑1]. A structurally distinct 1,3‑oxathiane, 2‑methyl‑4‑propyl‑1,3‑oxathiane, exhibited a fruity (passion‑fruit) profile at 0.025 ppm, further illustrating the sensitivity of sensory output to ring size and substituent pattern [REFS‑2].
| Evidence Dimension | Flavor character at 0.1–10 ppm in aqueous ethanol (taste panel) |
|---|---|
| Target Compound Data | Meaty, porky (2‑methyl‑2‑mercaptoethyl‑1,3‑oxathiolane) |
| Comparator Or Baseline | 2‑Methyl‑2‑mercaptoethyl‑1,3‑oxathiane: meaty, savory, buttery / 2‑Methyl‑4‑propyl‑1,3‑oxathiane: fruity, passion‑fruit |
| Quantified Difference | Qualitative descriptor divergence: porky vs. buttery vs. fruity |
| Conditions | Ethanol‑water solutions evaluated by a trained taste panel; concentrations tested at 0.1, 1.0, and 10 ppm [REFS‑1] and 0.025 ppm [REFS‑2]. |
Why This Matters
For procurement, selecting the correct analog directly dictates whether the final product delivers a beef‑pork target note or an unintended buttery or fruity character, making sensory descriptor precision a critical sourcing criterion.
- [1] Flavoring with 2-mercaptoalkyl oxathiolanes and oxathianes, US Patent 4,496,600, Examples I–VI, issued January 29, 1985. View Source
- [2] Oxathiane and oxathiolane derivatives as perfuming agents, US Patent 4,220,561, issued September 2, 1980. View Source
